molecular formula C29H28ClN3O B4624449 2-(4-chlorophenyl)-4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-8-methylquinoline

2-(4-chlorophenyl)-4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-8-methylquinoline

Cat. No. B4624449
M. Wt: 470.0 g/mol
InChI Key: CUZGQUVXCQQRNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinoline derivatives, like the compound , often involves complex organic reactions aiming at introducing specific functional groups that confer the molecule its unique characteristics. The compound's synthesis might leverage methodologies akin to those described for 8-hydroxyquinoline derivatives, which have been extensively modified to develop potent drugs for treating life-threatening diseases (Gupta, Luxami, & Paul, 2021). These methods could include metal chelation, crucial for enhancing the compound's biological activities.

Molecular Structure Analysis

The molecular structure of such compounds is pivotal for their bioactivity. The flat, aromatic nature of the quinoline ring system, coupled with the piperazine moiety, suggests a molecule capable of interacting with a variety of biological targets. The presence of a chlorophenyl group may further enhance these interactions, potentially increasing the compound's efficacy as a drug molecule (Vijayakumar et al., 2023).

Chemical Reactions and Properties

Quinoline derivatives are known for their versatility in chemical reactions, often undergoing nucleophilic substitution, metal-catalyzed cross-coupling, and electrophilic aromatic substitution. The chlorophenyl group in the molecule can act as a reactive site for further functionalization, expanding the compound's chemical diversity and applicability in medicinal chemistry (Njaria et al., 2015).

Scientific Research Applications

Chemical Structure Analysis

Studies have focused on the chemical structure and properties of compounds containing chlorophenyl, piperazinyl, and quinoline groups. For instance, compounds with the chlorophenyl group and isoquinoline structures have been analyzed for their crystal structure and hydrogen bonding patterns, revealing insights into their molecular conformations and interactions (Mague et al., 2017). These structural analyses are crucial for understanding the compound's potential interactions in biological systems or material applications.

Synthesis and Structural Studies

The synthesis of novel compounds incorporating elements like piperazinyl and chlorophenyl groups has been explored, providing a foundation for developing new drugs or materials. For example, the synthesis of novel quinolin-2(1H)-one derivatives, incorporating piperidinyl and chlorophenyl groups, has been detailed, including their structural characterization through X-ray crystallography and quantum chemical studies (Fatma et al., 2017). Such research is instrumental in drug discovery and development processes.

Antimicrobial Activity

Research on compounds with structural similarities has shown promising antimicrobial properties. Studies on piperidinyl tetrahydrothieno[2,3-c]isoquinolines and related heterocycles have revealed significant antimicrobial activity against various pathogenic strains (Zaki et al., 2019). This indicates potential applications in developing new antimicrobial agents to combat resistant bacteria and fungi.

Optoelectronic and Charge Transport Properties

The optoelectronic and charge transport properties of hydroquinoline derivatives have been explored, indicating potential applications in materials science, particularly in electronic devices (Irfan et al., 2020). Such studies are crucial for the development of new materials for electronics and photonics.

Corrosion Inhibition

Compounds containing quinoline structures have been investigated for their corrosion inhibitory properties, showing significant potential to protect metals in acidic environments (El Faydy et al., 2020). This research has implications for extending the life of metal components in various industrial applications.

properties

IUPAC Name

[2-(4-chlorophenyl)-8-methylquinolin-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28ClN3O/c1-19-6-5-9-27(21(19)3)32-14-16-33(17-15-32)29(34)25-18-26(22-10-12-23(30)13-11-22)31-28-20(2)7-4-8-24(25)28/h4-13,18H,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZGQUVXCQQRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=NC4=C(C=CC=C34)C)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Chlorophenyl)-8-methylquinolin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenyl)-4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-8-methylquinoline
Reactant of Route 2
Reactant of Route 2
2-(4-chlorophenyl)-4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-8-methylquinoline
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(4-chlorophenyl)-4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-8-methylquinoline
Reactant of Route 4
Reactant of Route 4
2-(4-chlorophenyl)-4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-8-methylquinoline
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(4-chlorophenyl)-4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-8-methylquinoline
Reactant of Route 6
Reactant of Route 6
2-(4-chlorophenyl)-4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-8-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.